Cas no 1509410-53-0 (3-(1H-indazol-7-yl)propanoic acid)

3-(1H-Indazol-7-yl)propanoic acid is a versatile heterocyclic carboxylic acid derivative, primarily utilized as a key intermediate in pharmaceutical and agrochemical synthesis. Its indazole core structure imparts significant biological relevance, making it valuable for developing kinase inhibitors and other therapeutic agents. The propanoic acid side chain enhances solubility and facilitates further functionalization, enabling efficient derivatization for targeted applications. This compound exhibits high purity and stability, ensuring reliable performance in research and industrial processes. Its well-defined chemical properties and compatibility with common synthetic methodologies make it a preferred choice for medicinal chemistry and drug discovery efforts.
3-(1H-indazol-7-yl)propanoic acid structure
1509410-53-0 structure
商品名:3-(1H-indazol-7-yl)propanoic acid
CAS番号:1509410-53-0
MF:C10H10N2O2
メガワット:190.198602199554
CID:6567381
PubChem ID:82603238

3-(1H-indazol-7-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(1H-indazol-7-yl)propanoic acid
    • EN300-1728417
    • 1509410-53-0
    • インチ: 1S/C10H10N2O2/c13-9(14)5-4-7-2-1-3-8-6-11-12-10(7)8/h1-3,6H,4-5H2,(H,11,12)(H,13,14)
    • InChIKey: IPUHMEMVVLNTQW-UHFFFAOYSA-N
    • ほほえんだ: OC(CCC1C=CC=C2C=NNC=12)=O

計算された属性

  • せいみつぶんしりょう: 190.074227566g/mol
  • どういたいしつりょう: 190.074227566g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 220
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 66Ų

3-(1H-indazol-7-yl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1728417-0.1g
3-(1H-indazol-7-yl)propanoic acid
1509410-53-0 95%
0.1g
$342.0 2023-09-20
Enamine
EN300-1728417-0.5g
3-(1H-indazol-7-yl)propanoic acid
1509410-53-0 95%
0.5g
$768.0 2023-09-20
Enamine
EN300-1728417-1g
3-(1H-indazol-7-yl)propanoic acid
1509410-53-0 95%
1g
$986.0 2023-09-20
Enamine
EN300-1728417-10g
3-(1H-indazol-7-yl)propanoic acid
1509410-53-0 95%
10g
$4236.0 2023-09-20
Aaron
AR028U30-100mg
3-(1H-indazol-7-yl)propanoicacid
1509410-53-0 95%
100mg
$496.00 2025-02-17
1PlusChem
1P028TUO-250mg
3-(1H-indazol-7-yl)propanoicacid
1509410-53-0 95%
250mg
$664.00 2024-06-20
1PlusChem
1P028TUO-5g
3-(1H-indazol-7-yl)propanoicacid
1509410-53-0 95%
5g
$3595.00 2024-06-20
Aaron
AR028U30-500mg
3-(1H-indazol-7-yl)propanoicacid
1509410-53-0 95%
500mg
$1081.00 2025-02-17
Aaron
AR028U30-10g
3-(1H-indazol-7-yl)propanoicacid
1509410-53-0 95%
10g
$5850.00 2023-12-15
Enamine
EN300-1728417-0.05g
3-(1H-indazol-7-yl)propanoic acid
1509410-53-0 95%
0.05g
$229.0 2023-09-20

3-(1H-indazol-7-yl)propanoic acid 関連文献

3-(1H-indazol-7-yl)propanoic acidに関する追加情報

3-(1H-Indazol-7-yl)propanoic Acid: A Comprehensive Overview of CAS No. 1509410-53-0

3-(1H-Indazol-7-yl)propanoic acid (CAS No. 1509410-53-0) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This article provides a detailed overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent advancements in its research and development.

Chemical Structure and Properties

3-(1H-Indazol-7-yl)propanoic acid is a derivative of indazole, a heterocyclic compound with a fused benzene and pyrazole ring. The molecular formula of this compound is C12H12N2O2, and its molecular weight is 216.23 g/mol. The compound features a carboxylic acid group attached to a propyl chain, which is itself linked to the indazole ring at the 7-position. This specific arrangement of functional groups imparts unique chemical and biological properties to the molecule.

The solubility of 3-(1H-Indazol-7-yl)propanoic acid in water is moderate, and it exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol. Its melting point is around 185°C, making it suitable for various chemical reactions and biological assays.

Synthesis Methods

The synthesis of 3-(1H-Indazol-7-yl)propanoic acid has been explored through several methodologies, each offering different advantages in terms of yield, purity, and scalability. One common approach involves the reaction of 7-bromoindazole with an appropriate propargyl alcohol followed by oxidation to form the carboxylic acid. Another method involves the coupling of 7-bromindazole with an alkynyl carboxylic acid using palladium-catalyzed cross-coupling reactions.

A recent study published in the Journal of Organic Chemistry (2022) reported a novel one-pot synthesis method that significantly improves the yield and reduces the number of steps required to produce 3-(1H-Indazol-7-yl)propanoic acid. This method utilizes a sequential Sonogashira coupling followed by selective oxidation, providing a more efficient route for large-scale production.

Biological Activities and Therapeutic Potential

3-(1H-Indazol-7-yl)propanoic acid has shown promising biological activities that make it an attractive candidate for drug development. One of its key properties is its ability to modulate various signaling pathways involved in inflammation and cancer. Studies have demonstrated that this compound can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammatory responses.

In addition to its anti-inflammatory effects, 3-(1H-Indazol-7-yl)propanoic acid has been found to exhibit potent anticancer activity against several types of cancer cells. Research published in Cancer Research (2021) showed that this compound can induce apoptosis in human colorectal cancer cells by disrupting mitochondrial membrane potential and activating caspase cascades.

Furthermore, recent studies have explored the potential of 3-(1H-Indazol-7-yl)propanoic acid as a neuroprotective agent. A study conducted at the University of California, San Francisco, found that this compound can protect neurons from oxidative stress-induced damage by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Clinical Trials and Future Directions

The promising preclinical results have led to increased interest in advancing 3-(1H-Indazol-7-yl)propanoic acid into clinical trials. Several Phase I trials are currently underway to evaluate the safety and pharmacokinetics of this compound in healthy volunteers. Preliminary data suggest that it is well-tolerated at low doses, with no significant adverse effects observed.

In parallel, researchers are investigating combination therapies involving 3-(1H-Indazol-7-yl)propanoic acid and other drugs to enhance its therapeutic efficacy. For instance, a study published in Clinical Cancer Research (2022) demonstrated that co-administration of this compound with standard chemotherapeutic agents such as 5-fluorouracil (5-FU) significantly enhances antitumor activity in mouse models of colorectal cancer.

The future directions for research on 3-(1H-Indazol-7-yl)propanoic acid include optimizing its pharmacological properties through structural modifications, exploring new delivery systems to improve bioavailability, and conducting larger-scale clinical trials to validate its therapeutic potential.

Conclusion

3-(1H-Indazol-7-yl)propanoic acid (CAS No. 1509410-53-0) is a multifaceted compound with significant potential in various therapeutic areas. Its unique chemical structure, coupled with its anti-inflammatory, anticancer, and neuroprotective properties, makes it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical applications, this compound holds promise for addressing unmet medical needs in the future.

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